molecular formula C4H6Br2N2S B12578040 4-(Bromomethyl)thiazol-2-amine hydrobromide

4-(Bromomethyl)thiazol-2-amine hydrobromide

Cat. No.: B12578040
M. Wt: 273.98 g/mol
InChI Key: IWOXCOFRZTXCGU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)thiazol-2-amine hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)thiazol-2-amine hydrobromide typically involves the bromination of thiazol-2-amine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed. The product is then isolated and purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

4-(Bromomethyl)thiazol-2-amine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)thiazol-2-amine hydrobromide involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)thiazol-2-amine: Similar structure but with a bromophenyl group instead of a bromomethyl group.

    2-Aminothiazole: Lacks the bromomethyl group, making it less reactive in certain chemical reactions.

    Thiazole: The parent compound without any substituents

Uniqueness

4-(Bromomethyl)thiazol-2-amine hydrobromide is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C4H6Br2N2S

Molecular Weight

273.98 g/mol

IUPAC Name

4-(bromomethyl)-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C4H5BrN2S.BrH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H

InChI Key

IWOXCOFRZTXCGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CBr.Br

Origin of Product

United States

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